4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2OS |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4-(2-hexoxyphenyl)thiadiazole |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-4-7-10-17-14-9-6-5-8-12(14)13-11-18-16-15-13/h5-6,8-9,11H,2-4,7,10H2,1H3 |
InChI Key |
XJNJRDHZPUBLMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 2 Hexyloxy Phenyl 1,2,3 Thiadiazole
Established Synthetic Pathways for 1,2,3-Thiadiazole (B1210528) Core Construction
The construction of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable routes to this scaffold. The most prominent and widely utilized method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis. tuwien.ac.atmdpi.comwikipedia.org This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).
The general mechanism of the Hurd-Mori reaction commences with the reaction of a suitable hydrazone with thionyl chloride. This process is believed to proceed through a series of intermediates, ultimately leading to the formation of the stable aromatic 1,2,3-thiadiazole ring with the elimination of sulfur dioxide and hydrogen chloride. The versatility of this reaction allows for the synthesis of a wide array of 4-aryl and 4-alkyl-1,2,3-thiadiazoles. mdpi.com
Improvements and variations to the Hurd-Mori synthesis have been developed to enhance yields and expand its substrate scope. One notable improvement involves the use of N-tosylhydrazones as starting materials. A facile and practical method involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), under metal-free conditions. organic-chemistry.org This approach offers an alternative to the often harsh conditions of the traditional Hurd-Mori reaction.
Other synthetic strategies for the 1,2,3-thiadiazole core include the Wolff reaction, which involves the cyclization of α-diazothiocarbonyl compounds, and the Pechmann synthesis, utilizing the 1,3-dipolar cycloaddition of diazoalkanes to a C=S bond. researchgate.net However, for the synthesis of 4-aryl substituted 1,2,3-thiadiazoles like the title compound, the Hurd-Mori reaction and its modifications remain the most direct and commonly employed methods.
| Synthetic Pathway | Key Reagents | General Applicability | Reported Yields |
|---|---|---|---|
| Hurd-Mori Synthesis | α-Methylene ketone hydrazone, Thionyl chloride (SOCl₂) | Widely applicable for 4-substituted-1,2,3-thiadiazoles | Moderate to good mdpi.com |
| Modified Hurd-Mori (Tosylhydrazones) | N-Tosylhydrazone, Sulfur, TBAI (catalyst) | Good for 4-aryl-1,2,3-thiadiazoles | Good to excellent organic-chemistry.org |
| Wolff Reaction | α-Diazothiocarbonyl compounds | More specialized applications | Variable |
| Pechmann Synthesis | Diazoalkanes, Isothiocyanates | Applicable for specific substitution patterns | Variable |
Approaches for Introducing the 2-(Hexyloxy)phenyl Moiety into Thiadiazole Scaffolds
The synthesis of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole necessitates the introduction of the 2-(hexyloxy)phenyl group at the 4-position of the thiadiazole ring. This is typically achieved by starting with a precursor that already contains this moiety. The most logical and efficient approach involves the synthesis of 2-(hexyloxy)acetophenone, which can then be converted to its hydrazone and subsequently cyclized via the Hurd-Mori reaction.
The preparation of 2-(hexyloxy)acetophenone is readily accomplished through the Williamson ether synthesis. researchgate.netjocpr.comresearchgate.net This reliable and high-yielding reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-hydroxyacetophenone (B1195853) is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an n-hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane) to displace the halide and form the desired ether linkage.
The general reaction is as follows:
Deprotonation: 2-Hydroxyacetophenone + Base → 2-Acetophenoxide
Nucleophilic Substitution: 2-Acetophenoxide + n-Hexyl halide → 2-(Hexyloxy)acetophenone + Halide salt
Once 2-(hexyloxy)acetophenone is obtained, it can be reacted with hydrazine (B178648) or a substituted hydrazine (such as tosylhydrazine) to form the corresponding hydrazone. This hydrazone is the direct precursor for the Hurd-Mori cyclization to yield this compound.
| Step | Reaction | Key Reagents | Typical Yields |
|---|---|---|---|
| 1 | Williamson Ether Synthesis | 2-Hydroxyacetophenone, n-Hexyl halide, Base (e.g., K₂CO₃, NaH) | High (often >90%) researchgate.net |
| 2 | Hydrazone Formation | 2-(Hexyloxy)acetophenone, Hydrazine or Tosylhydrazine | Good to excellent |
| 3 | Hurd-Mori Cyclization | 2-(Hexyloxy)acetophenone hydrazone, Thionyl chloride (SOCl₂) | Moderate to good mdpi.com |
Derivatization Strategies for Functionalization of this compound
The structure of this compound offers several avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the thiadiazole ring, the phenyl ring, or the hexyloxy chain.
Structural Modifications at the Thiadiazole Ring System
The 1,2,3-thiadiazole ring is generally stable; however, it can undergo certain transformations. researchgate.net While direct electrophilic substitution on the thiadiazole ring is difficult due to its electron-deficient nature, functional groups can be introduced at the 5-position if the synthesis starts from a suitably substituted precursor. For instance, using a 1,3-dicarbonyl compound as a starting material in a modified Hurd-Mori synthesis can lead to a 5-acyl-1,2,3-thiadiazole.
Ring transformation reactions of 1,2,3-thiadiazoles are also known. For example, thermolysis or photolysis of 1,2,3-thiadiazoles can lead to the extrusion of nitrogen gas, forming a transient thiirene (B1235720) intermediate, which can then rearrange to other sulfur-containing heterocycles or be trapped by various reagents. youtube.com
Substituent Effects on the Phenyl and Hexyloxy Moieties
The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the 1,2,3-thiadiazole ring and the hexyloxy group.
The hexyloxy group is a strong activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atom. organicchemistrytutor.comchemistrytalk.orgwikipedia.orglibretexts.orgyoutube.comlibretexts.orgrsc.org The 1,2,3-thiadiazole ring, being a heterocyclic system, is generally considered to be an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta-position relative to its point of attachment.
In the case of this compound, the powerful ortho, para-directing effect of the hexyloxy group is expected to dominate. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are most likely to occur at the positions ortho and para to the hexyloxy group. Given that the thiadiazole ring is at the 2-position, the available positions for substitution are the 3-, 4-, 5-, and 6-positions of the phenyl ring. The hexyloxy group at position 2 will strongly direct incoming electrophiles to the 3- and 5-positions (ortho) and the 4-position (para). Steric hindrance from the adjacent thiadiazole ring might influence the ratio of the products.
The hexyloxy chain itself can also be a site for functionalization, although this is less common. For instance, the terminal methyl group could potentially be functionalized through radical reactions, or the ether linkage could be cleaved under harsh acidic conditions, though this would lead to the loss of the hexyloxy moiety. mdpi.comnih.gov
Development of Hybrid Compounds and Fused Ring Systems
The 1,2,3-thiadiazole moiety can serve as a building block for the synthesis of more complex molecular architectures, including hybrid molecules and fused ring systems.
Hybrid Compounds: The concept of molecular hybridization involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activities. This compound can be linked to other heterocyclic systems, such as triazoles, pyrazoles, or pyridines, to generate novel hybrid compounds. nih.govnih.govnih.gov A common strategy for creating such hybrids is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov If an azide (B81097) or alkyne functionality is introduced into the this compound molecule (for example, on the hexyloxy chain or the phenyl ring), it can be readily coupled with a complementary alkyne or azide-functionalized heterocycle.
Fused Ring Systems: The 1,2,3-thiadiazole ring can be annulated with other rings to form fused heterocyclic systems. For example, thieno[2,3-d] tuwien.ac.atnih.govresearchgate.netthiadiazoles can be synthesized from appropriately substituted thiophenes. tuwien.ac.atresearchgate.netresearchgate.net While direct fusion onto the existing phenyl ring of the title compound is not straightforward, derivatization of the phenyl ring with appropriate functional groups could pave the way for subsequent cyclization reactions to form fused systems. For instance, introducing an amino group and a carboxylic acid group at adjacent positions on the phenyl ring could allow for the formation of a fused quinolone system.
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its derivatives, advanced synthetic techniques can be employed.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govwikipedia.org The Hurd-Mori reaction, as well as the synthesis of precursors like hydrazones, can be significantly accelerated under microwave conditions. tandfonline.com For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. researchgate.netnih.gov The formation of heterocyclic compounds, including thiadiazoles, has been shown to be promoted by ultrasonic irradiation. This technique can be particularly useful for heterogeneous reactions by improving mass transfer.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. tuwien.ac.atresearchgate.net The synthesis of heterocycles is an area where flow chemistry has been successfully applied. tuwien.ac.at The individual steps in the synthesis of this compound, such as the Williamson ether synthesis and the Hurd-Mori reaction, could potentially be adapted to a continuous flow process.
| Technique | Typical Reaction Time | Reported Yields | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to days | Variable | Well-established, simple equipment |
| Microwave Irradiation | Minutes | Often higher than conventional | Rapid heating, reduced reaction times, improved yields wikipedia.org |
| Ultrasonic Irradiation | Minutes to hours | Often higher than conventional | Enhanced reaction rates, particularly for heterogeneous systems researchgate.netnih.gov |
| Flow Chemistry | Continuous process | Potentially high throughput and yield | Improved safety, scalability, and control over reaction parameters tuwien.ac.atresearchgate.net |
Microwave-Assisted Synthesis in Thiadiazole Chemistry
The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced purity of the final products. researchgate.netresearchgate.netnih.govnih.govscielo.org.za In the context of thiadiazole chemistry, microwave-assisted synthesis (MAS) has been successfully employed to accelerate the formation of various thiadiazole isomers.
While specific literature on the microwave-assisted synthesis of this compound is not extensively available, the principles can be extrapolated from the synthesis of other 4-aryl-1,2,3-thiadiazoles and related heterocyclic systems. The key steps of the synthesis, namely the hydrazone formation and the subsequent cyclization, can be significantly expedited under microwave irradiation.
For instance, the condensation of ketones with hydrazides to form hydrazones can be achieved in minutes under microwave heating, often in the absence of a solvent or using a high-boiling point solvent like ethanol (B145695) or DMF. nih.gov Similarly, the cyclization step of the Hurd-Mori reaction, which can take several hours under conventional heating, can be completed in a much shorter timeframe with microwave assistance. The use of a sealed vessel in a microwave reactor allows for the safe heating of the reaction mixture above the boiling point of the solvent, leading to a dramatic increase in the reaction rate.
The table below provides a comparative overview of conventional versus microwave-assisted synthesis for a hypothetical synthesis of a 4-aryl-1,2,3-thiadiazole, illustrating the potential benefits of MAS.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires large volumes | Can be performed with minimal or no solvent |
| Yield | Moderate to good | Often higher |
| Side Reactions | More prevalent | Reduced due to shorter reaction times |
Green Chemistry Principles in Thiadiazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govresearchgate.net In the synthesis of thiadiazoles, several green chemistry approaches have been explored to make the processes more environmentally benign.
One of the key aspects of green chemistry is the use of safer solvents. Traditional syntheses of thiadiazoles often employ volatile and hazardous organic solvents. Green alternatives include the use of water, ethanol, or ionic liquids as reaction media. mdpi.com For the synthesis of this compound, exploring the use of ethanol as a solvent for the hydrazone formation and potentially for the cyclization step would align with green chemistry principles.
Another important principle is the use of catalysts to improve reaction efficiency and reduce waste. In the context of the Hurd-Mori reaction, while thionyl chloride is a common reagent, alternative, more environmentally friendly sulfur sources and cyclization agents are being investigated. For instance, reactions using elemental sulfur in combination with a catalyst under milder conditions have been reported for the synthesis of 1,2,3-thiadiazoles. researchgate.netorganic-chemistry.org
Furthermore, energy efficiency is a cornerstone of green chemistry. Microwave-assisted synthesis, as discussed in the previous section, is considered a green technique due to its significantly reduced energy consumption compared to conventional heating. researchgate.netjmrionline.com
The following table summarizes some green chemistry approaches applicable to the synthesis of thiadiazoles.
| Green Chemistry Principle | Application in Thiadiazole Synthesis |
| Safer Solvents | Use of water, ethanol, or ionic liquids instead of hazardous organic solvents. mdpi.com |
| Alternative Reagents | Exploration of elemental sulfur and other less hazardous sulfur sources. researchgate.netorganic-chemistry.org |
| Catalysis | Use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. |
| Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netjmrionline.com |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation to minimize waste and improve efficiency. researchgate.net |
Computational and Theoretical Investigations of 4 2 Hexyloxy Phenyl 1,2,3 Thiadiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of a molecule at the atomic level.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Ionization Potential, Electron Affinity)Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).researchgate.netThe HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. acs.org A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. acs.org For related alkoxy-phenyl-thiadiazole systems, it has been noted that the presence of alkoxy chains can reduce the excitation energy, thereby narrowing the HOMO-LUMO gap. aip.org
From the HOMO and LUMO energy values, other properties can be derived:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
These values are crucial for predicting the molecule's behavior in charge-transfer interactions.
Molecular Electrostatic Potential (MESP) Surface AnalysisA Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution across a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MESP map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For a thiadiazole derivative, MESP analysis would likely show negative potential around the nitrogen atoms of the thiadiazole ring due to their lone pairs of electrons, making them sites for hydrogen bonding or coordination with metal ions. The analysis would also reveal the electronic influence of the hexyloxy group on the phenyl ring.
Global and Local Chemical Reactivity DescriptorsUsing the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Global Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.
These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. Local reactivity descriptors, such as Fukui functions, could further be used to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.
Molecular Modeling and Simulation Studies
While quantum calculations examine a static molecule, molecular modeling and simulation techniques are used to study its dynamic behavior over time.
Molecular Dynamics Simulations for Conformational AnalysisMolecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole, an MD simulation would provide insights into the conformational flexibility of the hexyloxy chain and the rotation around the bond connecting the phenyl and thiadiazole rings.nih.govresearchgate.net
The simulation would track the molecule's trajectory over a set period (e.g., nanoseconds), allowing for the analysis of its conformational landscape. Key outputs include the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions over time and indicates the stability of the molecule's conformation. researchgate.net This analysis would help determine the most probable shapes the molecule adopts under specific conditions (e.g., in a solvent or at a certain temperature).
In Silico Prediction of Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
In silico analysis provides critical insights into the conformational preferences and non-covalent interactions that govern the three-dimensional structure of this compound. These intramolecular forces are fundamental to its chemical behavior and potential biological activity.
Hydrogen Bonding: While the primary structure of this compound lacks classic hydrogen bond donors (like -OH or -NH groups), the oxygen atom of the hexyloxy group and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. Computational models can predict the potential for these sites to interact with donor groups in solvents or biological macromolecules. Theoretical studies on related heterocyclic systems often use methods like Density Functional Theory (DFT) to map the molecular electrostatic potential (MEP), identifying regions of negative potential (in red) that are susceptible to electrophilic attack and hydrogen bonding. For instance, in studies of other thiadiazole derivatives, nitrogen atoms in the ring consistently emerge as key hydrogen bond acceptors in molecular docking simulations with protein targets. biointerfaceresearch.comsemanticscholar.org
π-Stacking Interactions: The molecule possesses two aromatic systems: the phenyl ring and the 1,2,3-thiadiazole (B1210528) ring. These rings can engage in intramolecular π-π stacking interactions, which are crucial for stabilizing specific conformations. Quantum chemical calculations are employed to investigate the energetics and geometries of these interactions. researchgate.net Studies on similar aryl-heterocycle systems have demonstrated that equilibriums exist between different conformations, including π-stacked and edge-to-face arrangements. beilstein-journals.orgbeilstein-journals.org The stabilization energy from these interactions, often dominated by dispersion forces, can be calculated using high-level ab initio methods like Møller-Plesset perturbation theory (MP2). scirp.org For this compound, computational models would predict the most stable conformer by analyzing the rotational freedom around the bond connecting the phenyl and thiadiazole rings, taking into account the stabilizing energy contributed by potential π-stacking.
The table below illustrates the types of intramolecular interactions that would be computationally investigated for this compound.
| Interaction Type | Potential Participating Groups | Computational Method Example | Predicted Outcome |
| Hydrogen Bonding (Acceptor) | Oxygen of hexyloxy group, Nitrogen atoms of thiadiazole ring | Density Functional Theory (DFT) with MEP analysis | Identification of electronegative sites likely to interact with H-bond donors. |
| π-π Stacking | Phenyl ring, 1,2,3-Thiadiazole ring | Møller-Plesset (MP2) Perturbation Theory, DFT with dispersion correction (DFT-D3) | Determination of the most stable conformer and calculation of stabilization energy. |
| van der Waals Forces | Hexyloxy alkyl chain, Phenyl ring, Thiadiazole ring | Molecular Mechanics (MM) Force Fields | Contribution to overall conformational stability and molecular shape. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical tools used to predict the biological activity and physicochemical properties of chemical compounds, respectively, based on their molecular structure. For a compound like this compound, these models are invaluable for estimating its potential applications without the need for exhaustive experimental synthesis and testing.
Development of Predictive Models for Biological Activity and Material Properties
The development of a predictive QSAR or QSPR model for this compound would follow a systematic process. First, a dataset of structurally related thiadiazole derivatives with experimentally determined biological activities (e.g., anticancer, antimicrobial, enzyme inhibition) or properties (e.g., solubility, flash point) is compiled. researchgate.netaidic.it
Next, a wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure:
Topological descriptors: Describe atomic connectivity.
Quantum-chemical descriptors: Include properties like HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov
Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity. semanticscholar.orgnih.gov
Using statistical techniques, a mathematical equation is generated that links the descriptors to the observed activity or property. Common methods include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVR). researchgate.net A robust model is then validated to ensure its predictive power. aidic.it For example, a QSAR study on thiadiazole derivatives as anticancer agents might yield a model showing that activity increases with higher lipophilicity and the presence of specific electronic features on the aromatic rings. nih.gov Similarly, a QSPR model could predict material properties like flash point based on descriptors related to molecular weight and intermolecular forces. researchgate.net
The table below summarizes key statistical parameters used to validate the reliability of such predictive models, with typical values for a robust model.
| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |
| Coefficient of Determination | R² | Measures how well the model fits the training data. | > 0.8 |
| Leave-One-Out Cross-Validation Coefficient | Q² or Q²_LOO | Assesses the model's internal predictive ability. researchgate.net | > 0.6 |
| External Validation Coefficient | R²_pred | Measures the model's ability to predict the activity/property of an external set of compounds not used in model building. nih.gov | > 0.7 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Correlation of Theoretical Parameters with Experimental Observations
A crucial aspect of computational chemistry is the ability to correlate theoretical calculations with real-world experimental data. For this compound, this involves calculating specific quantum chemical parameters and comparing them against measured biological activities or physicochemical properties.
For instance, molecular docking is a common technique where the compound is computationally placed into the active site of a biological target, such as an enzyme or receptor. The calculated binding energy (a theoretical parameter) can then be correlated with the experimentally measured inhibitory activity (e.g., IC₅₀ value). Studies on thiadiazole derivatives have shown strong correlations between docking scores and their actual effectiveness as inhibitors. biointerfaceresearch.comsemanticscholar.org
Similarly, parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with a compound's reactivity and electronic properties. In one QSAR study on adenosine A3 receptor antagonists, the Wang-Ford charges of specific atoms, a theoretical parameter derived from the molecular electrostatic potential, were found to be important variables in predicting binding affinity. nih.gov This demonstrates a direct link between the calculated electron distribution in the molecule and its observed biological function.
A successful correlation between theoretical parameters and experimental results validates the computational model, providing confidence in its ability to predict the behavior of new, untested compounds like this compound.
| Theoretical Parameter | Experimental Observation | Method of Correlation | Potential Application |
| Docking Binding Energy (kcal/mol) | Biological Activity (e.g., IC₅₀, Kᵢ) | Linear Regression | Predicting enzyme inhibition or receptor antagonism. nih.gov |
| HOMO/LUMO Energy Gap (eV) | Chemical Reactivity, UV-Vis Absorption Max (λ_max) | Correlation Analysis | Assessing molecular stability and predicting electronic spectra. |
| Calculated logP | Aqueous Solubility, Membrane Permeability | Regression Analysis | Predicting drug-likeness and pharmacokinetic properties. semanticscholar.org |
| Calculated Vibrational Frequencies (cm⁻¹) | Infrared (IR) & Raman Spectra | Direct Comparison | Confirming molecular structure and identifying functional groups. sigmaaldrich.com |
Structure Activity Relationship Sar and Mechanistic Elucidation of 1,2,3 Thiadiazole Derivatives in Vitro Focus
Investigation of Structural Requirements for Modulating Biological Functions
The biological activity of 1,2,3-thiadiazole (B1210528) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any associated scaffolds. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for potency and selectivity against various biological targets.
For instance, in a series of nih.govnih.govnih.govthiadiazole benzylamides identified as potent inhibitors of necroptosis, SAR studies revealed that optimal activity was achieved with specific substitutions at the 4- and 5-positions of the thiadiazole ring. nih.govnih.gov Small cyclic alkyl groups, such as a cyclopropyl (B3062369) group, at the 4-position were found to be optimal. nih.govnih.govtdl.org At the 5-position, the presence of a 2,6-dihalobenzylamide moiety was critical for high potency. nih.govnih.govtdl.org Furthermore, stereochemistry plays a vital role; when a small alkyl group like methyl was introduced at the benzylic position of the amide, the inhibitory activity was almost exclusively found in the (S)-enantiomer. nih.govnih.govtdl.org
In another class of compounds, 1,2,3-thiadiazole substituted pyrazolones were developed as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (KDR/VEGFR-2) kinase. nih.gov Optimization of the heterocyclic moiety led to the identification of the 1,2,3-thiadiazole ring as a key component for potent inhibition. nih.gov SAR modifications explored in this series helped to delineate the structural elements necessary for improved pharmacokinetic properties. nih.gov
Similarly, for pyrazole (B372694) oxime derivatives bearing a 1,2,3-thiadiazole ring, compounds with a methyl group at position 4 of the thiadiazole ring showed potent activity against several human cancer cell lines. nih.gov The potency was further influenced by the substitution pattern on an adjacent phenyl ring, with 4-bromo or 2,3-difluoro substitutions proving to be particularly effective. nih.gov These findings underscore that the biological function of 1,2,3-thiadiazole derivatives can be finely tuned by strategic modifications at various positions of the molecule.
Mechanistic Studies of Molecular Interactions with Biological Targets
Understanding how 1,2,3-thiadiazole derivatives interact with their biological targets at a molecular level is essential for rational drug design. In vitro studies, including enzyme inhibition assays, receptor binding studies, and analysis of cellular pathways, have provided significant insights into their mechanisms of action.
Derivatives of thiadiazole have been shown to inhibit a wide range of enzymes implicated in various diseases. While research has been conducted across different thiadiazole isomers, distinct patterns of inhibition have emerged for specific enzyme families.
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy for treating Alzheimer's disease. tandfonline.comtandfonline.com Studies have primarily focused on 1,3,4-thiadiazole (B1197879) derivatives. For example, a series of N-(benzothiazol-2-yl)-2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamides were identified as AChE inhibitors with IC₅₀ values in the low micromolar range. tandfonline.com In another study, newly synthesized (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds showed potent inhibition of both AChE and BuChE, with the most potent compound exhibiting an IC₅₀ of 0.053 µM against AChE and demonstrating high selectivity over BuChE. tandfonline.com Similarly, 3-thiadiazolyl- and thioxo-1,2,4-triazolylcoumarin derivatives have been reported as potent, competitive inhibitors of both AChE and BChE. nih.gov A series of benzamide (B126) derivatives with a 1,3,4-thiadiazole core also showed nanomolar potency against AChE, with the most active compound having an IC₅₀ of 1.82 ± 0.6 nM. tbzmed.ac.ir
Urease: Urease is a critical virulence factor for several pathogenic microorganisms, and its inhibition is a target for antimicrobial drug development. nih.govresearchgate.net Derivatives of 1,3,4-thiadiazole and 1,2,4-triazole (B32235) have shown significant urease inhibitory activity. nih.govtandfonline.com In one study, 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and a related phenyl-substituted analog exhibited potent urease inhibition. nih.gov More recently, a series of nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives were evaluated, exhibiting potent urease inhibition with IC₅₀ values ranging from 0.87 to 8.32 µM, significantly more potent than the thiourea (B124793) standard (IC₅₀ = 22.54 µM). nih.gov
Carbonic Anhydrase (CA): Certain CA isoforms, such as CA IX, are prominent cancer targets. nih.govcore.ac.uk A series of benzimidazo[1,2-c] nih.govnih.govnih.govthiadiazole-7-sulphonamides were identified as inhibitors of human CA isoforms I, II, and IX. nih.govcore.ac.uk Some of these compounds proved to be submicromolar inhibitors of the cancer-related isoform CA IX. nih.gov The inhibition strength was rigorously determined using a stop-flow method for carbon dioxide hydration. nih.govcore.ac.uk Other studies have focused on 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives, which also act as potent inhibitors of various CA isoforms. tandfonline.comtandfonline.com
Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.govnih.gov The 1,2,3-thiadiazole scaffold has been incorporated into potent kinase inhibitors. A notable example is a series of 1,2,3-thiadiazole substituted pyrazolones that act as potent inhibitors of KDR/VEGFR-2 kinase, a key regulator of angiogenesis. mdpi.comnih.gov Additionally, 1,2,3-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of numerous oncoproteins. nih.gov Other thiadiazole isomers have also been explored; for instance, 1,3,4-thiadiazole derivatives showed inhibitory action against Abl and Src kinases. wikipedia.org
Alpha-Glucosidase: Inhibition of α-glucosidase is an established therapeutic approach for managing type 2 diabetes. nih.govmdpi.com Several studies have demonstrated the potent α-glucosidase inhibitory activity of 1,3,4-thiadiazole derivatives. nih.govnih.govacs.org In one study, Schiff base analogues bearing a 1,3,4-thiadiazole core showed excellent inhibitory activity, with some compounds being significantly more potent (IC₅₀ = 1.10 ± 0.10 μM) than the standard drug acarbose (B1664774) (IC₅₀ = 11.50 ± 0.30 μM). nih.gov The SAR analysis indicated that the nature of substituents on the phenyl ring attached to the Schiff base was critical for activity. acs.org Another study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also reported potent α-glucosidase inhibition, with the best compound being nearly 3.7 times more effective than acarbose. mdpi.comdntb.gov.ua
Kinesin Spindle Protein (KSP) and 3C-like Protease (3CLpro): Thiadiazole derivatives have been investigated as inhibitors of other important enzymes. The kinesin spindle protein Eg5 is a target for some thiadiazole compounds. nih.gov More recently, with the emergence of SARS-CoV-2, the 3C-like protease (3CLpro) has become a major drug target. nih.govresearchgate.net A series of 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole analogs were discovered to be covalent inhibitors of SARS-CoV-2 3CLpro, with IC₅₀ values at the submicromolar level. nih.govresearchgate.net
Table 1: In Vitro Enzyme Inhibition by Thiadiazole Derivatives
| Compound Class | Target Enzyme | Key Findings (IC₅₀) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Benzamides | Acetylcholinesterase (AChE) | 7e (3-F deriv.): 1.82 ± 0.6 nM | tbzmed.ac.ir |
| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diols | Acetylcholinesterase (AChE) | Compound 9: 0.053 µM | tandfonline.com |
| nih.govnih.govnih.govTriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles | Urease | Range: 0.87 to 8.32 µM | nih.gov |
| Benzimidazo[1,2-c] nih.govnih.govnih.govthiadiazoles | Carbonic Anhydrase IX | Submicromolar inhibition | nih.gov |
| 1,3,4-Thiadiazole Schiff bases | α-Glucosidase | Compound 8: 1.10 ± 0.10 µM | nih.govacs.org |
| 1,3,4-Thiadiazole-pyridinones | α-Glucosidase | Compound 9'b: IC₅₀ = 3.66 mM | mdpi.comdntb.gov.ua |
| nih.govnih.govnih.gov-Thiadiazoles | SARS-CoV-2 3CLpro | Range: 0.118 to 0.582 µM | nih.govresearchgate.net |
Biophysical techniques and computational modeling have been employed to understand the binding modes of thiadiazole derivatives with their target enzymes. For benzimidazo[1,2-c] nih.govnih.govnih.govthiadiazole-7-sulphonamides, inhibitor-enzyme binding with carbonic anhydrase was confirmed using isothermal titration calorimetry and thermal shift assays. nih.govcore.ac.uk The binding data from these biophysical methods correlated well with the enzymatic inhibition results, and the co-crystal structure of an inhibitor-enzyme complex was determined by X-ray crystallography, providing a precise map of the molecular interactions. nih.govcore.ac.uk
For the 1,2,3-thiadiazole substituted pyrazolones targeting KDR/VEGFR-2, molecular modeling using the Glide XP docking approach supported the hypothesis that the lactam segment of the pyrazolone (B3327878) core interacts with the hinge region of the kinase. nih.gov Similarly, docking studies of potent 1,3,4-thiadiazole inhibitors of acetylcholinesterase revealed key interactions, such as hydrogen bonds between the nitrogen atoms of the thiadiazole ring and the hydroxyl group of Tyr121 in the enzyme's active site. tbzmed.ac.ir Kinetic studies of a highly potent (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative demonstrated a mixed-type inhibition mechanism against AChE. tandfonline.com
The anticancer effects of many thiadiazole derivatives are mediated through their interference with critical cellular signaling pathways that control cell growth and survival.
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is frequently overactive in cancer, promoting tumor progression. nih.gov Fused triazolo-thiadiazole derivatives have been shown to exert antiproliferative activity through the inhibition of Akt1 and Akt2 phosphorylation. nih.gov
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation. farmaceut.orgnih.gov A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to significantly inhibit the proliferation of colorectal cancer cells by suppressing the activation of the MEK/ERK signaling pathway. farmaceut.orgnih.govresearchgate.net This compound's effects on apoptosis and related proteins were similar to those of the known MEK inhibitor U0126. farmaceut.orgnih.gov
EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2/ERBB2) are key oncoproteins in many cancers. As previously mentioned, some 1,2,3-thiadiazole derivatives inhibit the chaperone protein Hsp90. nih.gov This inhibition leads to the degradation of Hsp90 client proteins, including ERBB2 and CRAF, thereby disrupting their downstream signaling and contributing to the compound's antiproliferative effects. nih.gov
Inducing cell death in cancer cells is a primary goal of chemotherapy. Thiadiazole derivatives have been shown to modulate both apoptotic and non-apoptotic cell death pathways.
Apoptosis Induction: Several thiadiazole derivatives have demonstrated pro-apoptotic activity. The inhibition of Hsp90 by 1,2,3-thiadiazole derivatives results in an increase in PARP cleavage, a hallmark of apoptosis. nih.gov A 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was also shown to induce apoptosis and cause cell cycle arrest in colorectal cancer cells. farmaceut.orgnih.gov Further studies on 1,3,4-thiadiazole derivatives confirmed their ability to induce apoptosis and arrest the cell cycle at the G2/M or sub-G1 phase in breast and colon cancer cells. mdpi.comrsc.org For example, one derivative significantly increased early apoptosis to 15% in breast cancer cells. rsc.orgrsc.org
Necroptosis Inhibition: Necroptosis is a form of regulated, caspase-independent cell death. nih.govnih.gov A series of nih.govnih.govnih.govthiadiazole benzylamides, termed necrostatins, were identified as potent inhibitors of TNF-α-induced necroptosis in human Jurkat T cells. nih.govnih.govtdl.org These compounds represent a distinct class of necroptosis inhibitors and are valuable tools for studying this cell death pathway, which is implicated in pathological conditions like cerebral ischemia and traumatic brain injury. nih.govtdl.org
While the primary mechanisms of action for many thiadiazole derivatives involve protein targets, some studies suggest potential interactions with nucleic acids or related enzymes. For example, some thiadiazole compounds have been reported as DNA gyrase inhibitors. nih.gov Additionally, topoisomerase II (TopoII) has been identified as a potential molecular target for the broader class of thiadiazole derivatives. nih.gov However, detailed studies focusing specifically on the direct binding and interference of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole or its close analogues with DNA are not extensively documented in the current literature. The primary focus of mechanistic studies has remained on protein inhibition and modulation of signaling cascades.
Influence of Hexyloxy and Phenyl Moieties on Biological Performance
The biological performance of this compound is determined by the interplay of its three core components: the 1,2,3-thiadiazole heterocycle, the phenyl ring at the 4-position, and the hexyloxy substituent at the 2-position of the phenyl ring.
Influence of the Phenyl Group at Position 4:
Structure-activity relationship (SAR) studies on 1,2,3-thiadiazole derivatives have demonstrated that substitution at the 4-position is critical for biological activity. In a series of compounds designed as necroptosis inhibitors, the nature of the group at this position significantly modulated potency. While small, branched, or cyclic alkyl groups like isopropyl (i-Pr), cyclopropyl (c-Pr), or cyclobutyl (c-Bu) were found to be optimal for activity, the introduction of a larger, aromatic phenyl group at the 4-position led to a decrease in inhibitory activity. nih.govlookchem.com This suggests that for this particular biological target, a bulky phenyl substituent at this position is detrimental.
Conversely, in other contexts such as anticancer activity, the presence of a phenyl ring on the thiadiazole core is a common feature in active compounds. mdpi.comnih.gov For instance, derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) have been synthesized and evaluated for their effects on cancer cells, indicating the importance of the aryl substituent for cytotoxicity. nih.gov While this data pertains to the 1,3,4-thiadiazole isomer, it highlights the general acceptance of the phenyl-thiadiazole scaffold in medicinal chemistry.
Influence of the Hexyloxy Substituent:
The hexyloxy group, a six-carbon alkoxy chain, attached to the phenyl ring primarily influences the compound's physicochemical properties, such as lipophilicity. The long alkyl chain significantly increases the molecule's fat-solubility, which can enhance its ability to cross cellular membranes and potentially improve interaction with hydrophobic pockets within biological targets like enzymes or receptors. mdpi.com
The position of the alkoxy group on the phenyl ring is also crucial. SAR studies on other thiadiazole derivatives have shown that the substitution pattern on a phenyl ring dramatically affects biological activity. For example, in a series of 1,2,3-thiadiazole benzylamide necroptosis inhibitors, compounds with a 2-methoxyphenyl group were less active than those with di-halo substitutions. nih.govlookchem.com In another study on 1,2,3-thiadiazole derivatives as potential antitumor agents, a methoxy (B1213986) (OMe) group at the C-4 position of a 5-phenyl ring was found to be crucial for high activity. mdpi.com
Table 1: Influence of Substitution at Position 4 of the 1,2,3-Thiadiazole Ring on Necroptosis Inhibition
| Compound Derivative (Substitution at Position 4) | EC50 (µM) nih.govlookchem.com |
| Isopropyl | Increased Activity |
| Cyclopropyl | Optimal Activity |
| Cyclobutyl | Optimal Activity |
| tert-Butyl | Decreased Activity |
| Phenyl | Decreased Activity |
Advanced Applications in Materials Science and Chemical Sensing
Non-Linear Optical (NLO) Properties of 1,2,3-Thiadiazole (B1210528) Derivatives
Organic materials with non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and data storage. jhuapl.edu The NLO response in organic molecules is governed by their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system.
Molecular Engineering for Enhanced Hyperpolarizability
The key to significant NLO activity is a large first hyperpolarizability (β), a measure of a molecule's ability to interact with an applied optical field. Molecular engineering aims to maximize this property through deliberate structural modifications. jhuapl.edu A common strategy involves creating a Donor-π-Acceptor (D-π-A) framework.
In this framework, the 1,2,3-thiadiazole ring can act as an efficient π-spacer or an electron-accepting unit. By attaching strong electron-donating groups to the phenyl ring and utilizing the inherent electron-deficient nature of the thiadiazole moiety, a significant intramolecular charge transfer can be induced. This charge transfer is fundamental to achieving a high hyperpolarizability value. scielo.org.mx For instance, theoretical studies on similar D-π-A systems show that increasing the electron-donating strength of the donor group or the electron-accepting strength of the acceptor leads to a substantial increase in the calculated β value. scielo.org.mx The hexyloxy group on the phenyl ring of 4-[2-(hexyloxy)phenyl]-1,2,3-thiadiazole serves as an electron-donating group, suggesting the molecule has inherent potential for NLO applications.
Table 1: Molecular Engineering Principles for NLO Properties
| Structural Modification | Effect on Electronic Properties | Impact on Hyperpolarizability (β) |
|---|---|---|
| Introduction of strong electron-donating groups | Increases electron density on the donor side, facilitates charge transfer. | Generally increases β. scielo.org.mx |
| Introduction of strong electron-accepting groups | Lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). | Generally increases β. scielo.org.mx |
| Elongation of the π-conjugated system | Decreases the HOMO-LUMO energy gap. | Can enhance β, but requires careful design. scielo.org.mx |
Electronic Structure Design for Tunable Band Gaps and Optical Responses
The optical and electronic properties of materials are intrinsically linked to their electronic structure, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap effectively determines the material's band gap. acs.org For NLO materials, a smaller band gap is often associated with a larger hyperpolarizability. scielo.org.mx
Fabrication and Characterization of NLO Materials
The development of NLO materials involves their synthesis, fabrication into usable forms (such as single crystals or films), and thorough characterization. jhuapl.edu The synthesis of 1,2,3-thiadiazole derivatives is well-established, often employing methods like the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride. chemicalbook.comwikipedia.orgunl.edu
Once synthesized, the characterization of their NLO properties is essential. This typically involves a combination of experimental techniques and theoretical calculations.
Experimental Characterization : Techniques like UV-Vis spectroscopy are used to determine the material's absorption spectrum and estimate the optical band gap. researchgate.net Spectrometric methods are used to confirm the molecular structure. nih.gov
Theoretical Characterization : Computational methods, such as Density Functional Theory (DFT), are employed to calculate key NLO parameters like polarizability (α) and the first hyperpolarizability (β). scielo.org.mxresearchgate.net These calculations provide insight into the structure-property relationships and help guide the design of new materials with enhanced NLO responses. researchgate.net The thermal stability of these compounds is also a critical factor for practical applications and is often assessed using thermogravimetric analysis. researchgate.net
Supramolecular Chemistry and Self-Assembly of Thiadiazole Architectures
Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. nih.gov The ability of molecules to self-assemble into well-defined architectures is the foundation for creating novel functional materials, including coordination polymers and Metal-Organic Frameworks (MOFs). frontiersin.org
Design Principles for Self-Assembled Systems
The self-assembly of molecules into larger, functional architectures is directed by a range of non-covalent interactions. For thiadiazole-based systems, these interactions include:
Hydrogen Bonding : The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, interacting with suitable donor groups on adjacent molecules. nih.gov
π-π Stacking : The aromatic nature of the thiadiazole and phenyl rings allows for π-π stacking interactions, which play a significant role in organizing the molecules into ordered arrays. nih.govrsc.org
By carefully designing the molecular structure, it is possible to control the self-assembly process. For example, the planarity of the molecular skeleton and the strategic placement of functional groups can dictate whether the final architecture is a one-dimensional ribbon, a two-dimensional sheet, or a more complex three-dimensional network. nih.govresearchgate.net Theoretical calculations can help predict how steric and electronic factors will influence the assembly mechanism. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Thiadiazole Ligands
Thiadiazole derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions to form coordination polymers and MOFs. isres.orgmdpi.com These materials are hybrid organic-inorganic structures created from the self-assembly of metal ions (or clusters) and organic linkers. mdpi.comresearchgate.net
The nitrogen atoms of the 1,2,3-thiadiazole ring can coordinate with metal centers, making thiadiazole-containing molecules excellent candidates for use as organic linkers. nih.govmdpi.com The specific coordination mode can vary depending on the metal ion and the other functional groups present on the ligand. nih.gov The resulting MOFs and coordination polymers can exhibit properties that are distinct from their individual components, such as high porosity and luminescence. mdpi.comnih.gov These features make them highly promising for applications in chemical sensing, where the framework can selectively adsorb analyte molecules, leading to a detectable change in its luminescent properties. mdpi.comresearchgate.netnih.gov The ability to tune the pore size and functionalize the linkers allows for the creation of highly selective and sensitive sensors. mdpi.com
Table 2: Components and Interactions in Thiadiazole-Based Supramolecular Systems
| Component/Interaction | Role in Supramolecular Assembly | Resulting Architectures |
|---|---|---|
| Thiadiazole Ring | Aromatic core for π-stacking; Nitrogen atoms act as H-bond acceptors and metal coordination sites. nih.govmdpi.com | Ribbons, sheets, 3D arrays. nih.gov |
| Metal Ions (e.g., Cd(II), Zn(II)) | Act as nodes connecting organic linkers via coordination bonds. nih.govmdpi.comnih.gov | Coordination Polymers, Metal-Organic Frameworks (MOFs). mdpi.com |
| Hydrogen Bonding | Directs the specific arrangement of molecules. nih.gov | Defined supramolecular synthons (e.g., dimers, ribbons). nih.gov |
| π-π Stacking | Stabilizes the assembly of aromatic systems. rsc.org | Stacked columnar or layered structures. |
| Alkyl Chains (e.g., Hexyloxy) | Influence solubility and packing via van der Waals forces; can create hydrophobic domains. nih.govresearchgate.net | Self-assembled monolayers, modified packing structures. researchgate.net |
Interlayer π−π Stacking Interactions and Hydrogen Bonding Networks
The solid-state architecture and material properties of compounds like this compound are significantly influenced by non-covalent interactions, namely π-π stacking and hydrogen bonding. The planar, electron-rich structure of the phenyl and thiadiazole rings facilitates interlayer π-π stacking interactions. In related heterocyclic systems, such as those containing thiazole (B1198619) and coumarin (B35378) moieties, π-π stacking has been identified as a recurrent and crucial binding motif that dictates the solid-state assembly. rsc.org For instance, in some 1,3,4-thiadiazole (B1197879) derivatives, resorcynyl rings of molecules in adjacent layers have been observed to interact through π-π stacking with a separation distance of 3.36 Å. nih.gov
Hydrogen bonding also plays a pivotal role in forming ordered supramolecular structures. The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors. researchgate.netresearchgate.net In many thiadiazole derivatives, intramolecular hydrogen bonds, for example between a hydroxyl group and a thiadiazole nitrogen, are crucial for stabilizing molecular conformation. nih.gov Furthermore, intermolecular hydrogen bonds, such as C–H⋯N and C–H⋯O interactions, link adjacent molecules to form extensive networks like chains and sheets. rsc.orgresearchgate.net The presence of the hexyloxy group in this compound introduces ether oxygen that can also participate as a hydrogen bond acceptor, further expanding the possibilities for creating complex and stable three-dimensional architectures. The interplay of these forces is critical in designing materials with specific electronic and photonic properties.
Development of Chemosensors and Fluorescent Probes
The unique electronic characteristics of the thiadiazole heterocycle make it an excellent platform for the development of chemosensors and fluorescent probes. mdpi.com Thiadiazole derivatives have been successfully employed to detect a wide range of analytes, including metal ions and biomolecules, often with high selectivity and sensitivity. nanobioletters.comrsc.org The sulfur and nitrogen atoms in the thiadiazole ring can act as soft and hard coordination sites, respectively, enabling selective binding to various metal cations. mdpi.com
Design and Synthesis of Thiadiazole-Based Fluorescent Sensors for Biomolecules and Ions
The design of thiadiazole-based fluorescent sensors typically involves coupling the thiadiazole heterocycle, which acts as a recognition and/or signal-transducing unit, with a fluorophore. The general synthetic routes for 1,2,3-thiadiazoles include the Hurd-Mori and Pechmann syntheses. isres.org For sensor development, functional groups capable of analyte recognition, such as hydroxyl, amino, or thiol groups, are often incorporated into the molecular structure. isres.org
Recent research has demonstrated various strategies for creating these sensors. For example, a novel acetate (B1210297) selective anion sensor was developed based on an azophenol and a mercapto thiadiazole. nih.gov In another study, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) was used to functionalize Fe3O4@SiO2 magnetic nanocomposites to create a fluorescent probe for detecting Hg2+ ions in water. rsc.orgnih.gov The synthesis of poly(2,5-dimercapto-1,3,4-thiadiazole) nanosheets has also been optimized for heavy metal ion adsorption, showcasing the versatility of these materials. mdpi.com For the detection of biomolecules, sensors have been designed to selectively interact with species like cysteine (Cys) and homocysteine (Hcy). rsc.org The synthesis of this compound would likely follow established cyclization methods, with the hexyloxy-substituted phenyl precursor providing the foundation for building the thiadiazole ring.
| Thiadiazole Derivative Class | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Mercapto thiadiazole with azophenol | Acetate (AcO⁻) | Colorimetric / UV-vis | 1.0 x 10⁻⁶ M | nih.govresearchgate.net |
| 1,3,4-Thiadiazol derivative on Fe₃O₄@SiO₂ | Mercury (Hg²⁺) | Fluorescence "turn-off" | 48.7 nM | rsc.orgnih.gov |
| Thiadiazole-functionalized Pb(II)-MOF | Aluminum (Al³⁺) | Fluorescence "turn-on" | 11 µM | rsc.org |
| 1,3,4-Thiadiazole with dicyanoisophorone | Copper (Cu²⁺) | Near-Infrared (NIR) Fluorescence | 0.026 µM | nih.gov |
Sensing Mechanisms: Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT)
The operation of thiadiazole-based fluorescent sensors is governed by several key photophysical mechanisms that are modulated by analyte binding.
Intramolecular Charge Transfer (ICT): ICT is a fundamental process in many fluorescent probes where an electron-donating group is linked to an electron-accepting group through a π-conjugated system. rsc.orgnih.gov Upon photoexcitation, charge density moves from the donor to the acceptor, and the resulting ICT state is often highly sensitive to the polarity of the local environment. acs.org Analyte binding can enhance or inhibit this process, leading to a detectable change in fluorescence. For instance, the binding of a cation to the acceptor part can increase its electron-withdrawing ability, causing a redshift in the emission spectrum. rsc.org
Photoinduced Electron Transfer (PET): PET is a common mechanism for "off-on" fluorescent sensors. rsc.org In the "off" state, the fluorescence of a fluorophore is quenched by a nearby electron-rich receptor through an electron transfer process. wikipedia.orgnih.gov When the receptor binds to a target analyte (like a metal ion), its electron-donating ability is suppressed, which inhibits the PET process and "turns on" the fluorescence. mdpi.com This mechanism is highly effective for designing sensors with a low background signal and a large fluorescence enhancement upon analyte detection. charlotte.edu
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT occurs in molecules that have an intramolecular hydrogen bond between a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom in a heterocycle). acs.org Upon excitation, a proton is transferred from the donor to the acceptor, creating an excited keto-tautomer that fluoresces at a much longer wavelength (a large Stokes shift) than the normal enol form. mdpi.comnih.gov The presence of an analyte can interfere with the intramolecular hydrogen bond or alter the proton transfer pathway, resulting in a ratiometric or "on-off" fluorescent response. nih.govnih.govresearchgate.net The 1,3,4-thiadiazole moiety has been shown to be an effective hydrogen bond acceptor for ESIPT processes. nih.gov
| Mechanism | Description | Typical Sensor Response | Key Molecular Feature |
|---|---|---|---|
| ICT | Charge redistribution from a donor to an acceptor group upon excitation. | Shift in fluorescence wavelength (red or blue shift). | Electron donor-π-acceptor system. rsc.org |
| PET | Electron transfer from a receptor to an excited fluorophore, causing quenching. | Fluorescence "off-on" switching. rsc.org | Fluorophore-spacer-receptor arrangement. nih.gov |
| ESIPT | Proton transfer in the excited state along an intramolecular hydrogen bond. | Dual emission or large Stokes shift. nih.gov | Intramolecular proton donor and acceptor sites. acs.org |
Selective Detection of Specific Analytes in Research Settings
The versatility in the design of thiadiazole-based probes has led to the development of sensors with high selectivity for a variety of important analytes. By carefully engineering the binding site and the signal transduction mechanism, researchers have achieved remarkable specificity.
For example, a near-infrared fluorescent probe incorporating a 1,3,4-thiadiazole unit was synthesized for the selective and sensitive detection of Cu²⁺ ions, with a very low detection limit of 0.026 μM. nih.gov This probe was successfully used to detect Cu²⁺ in water samples, food, and for cell imaging. nih.gov Similarly, a thiazole-appended sensor demonstrated a nanomolar detection level (2.23 nM) for Cu²⁺, operating through a chelation-enhanced fluorescence quenching (CHEQ) mechanism. bohrium.com
Thiadiazole-based metal-organic frameworks (MOFs) have also emerged as powerful sensing platforms. A Pb(II)-MOF functionalized with thiadiazole groups exhibited "turn-on" fluorescence for the selective sensing of Al³⁺ with a detection limit of 11 μM, attributed to the interaction between the thiadiazole nitrogen atoms and Al³⁺. rsc.org In another case, a colorimetric sensor based on mercapto thiadiazole was designed for the specific recognition of acetate (AcO⁻) anions in aqueous solutions over other common anions. nih.gov The detection mechanism involved hydrogen bonding interactions and proton transfer. nih.gov Furthermore, functionalized nanocomposites containing 1,3,4-thiadiazole have proven effective in detecting toxic heavy metals like Hg²⁺ with high sensitivity. rsc.orgnih.gov These examples underscore the capacity to fine-tune the thiadiazole scaffold for the selective detection of specific ions and molecules in complex environments. nanobioletters.comrsc.org
Future Research Directions and Advanced Methodological Considerations
Rational Design of Next-Generation 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole Analogs
Rational drug design, a strategy that relies on the knowledge of a biological target's three-dimensional structure, is a cornerstone of modern medicinal chemistry. For the 1,2,3-thiadiazole (B1210528) class, this approach has been instrumental in developing potent and selective inhibitors for various targets. Future efforts can apply these principles to design novel analogs of this compound with enhanced efficacy and target specificity.
This process involves identifying a relevant biological target and then using computational tools to model the interaction between the target and potential ligands. For instance, studies on other thiadiazole derivatives have successfully used molecular docking to predict binding modes and affinities with targets like vascular endothelial growth factor receptor-2 (VEGFR-2). This has guided the synthesis of analogs with improved anti-proliferative activity.
Key strategies for designing next-generation analogs of this compound include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the hexyloxy and phenyl groups can elucidate their roles in biological activity. Altering the length and branching of the alkyl chain or introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions, which can significantly impact target binding and pharmacokinetic properties.
Bioisosteric Replacement: The 1,2,3-thiadiazole ring itself can be considered a bioisostere of other heterocycles. Exploring replacements for the phenyl or hexyloxy moieties with other functional groups that mimic their size, shape, and electronic character could lead to compounds with novel properties or improved safety profiles.
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The this compound scaffold can serve as a starting point or a core fragment for building more complex molecules tailored to specific biological targets.
Table 1: Proposed Modifications for Rational Analog Design
| Structural Moiety | Modification Strategy | Rationale | Potential Target Class |
|---|---|---|---|
| Hexyloxy Chain | Vary chain length (e.g., butoxy, octyloxy); introduce branching or unsaturation | Modulate lipophilicity and binding pocket interactions | Kinases, GPCRs |
| Phenyl Ring | Introduce electron-withdrawing (e.g., -Cl, -NO2) or electron- |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
